An In-depth Technical Guide to the Structure and Applications of Oleic-DBCO
An In-depth Technical Guide to the Structure and Applications of Oleic-DBCO
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Oleic-DBCO, a bifunctional molecule integrating the properties of oleic acid and a dibenzocyclooctyne (DBCO) group. This unique structure positions Oleic-DBCO as a valuable tool in bioconjugation, targeted drug delivery, and the development of advanced therapeutic and diagnostic agents.
Core Structure and Properties
Oleic-DBCO is a chemically synthesized molecule that links the monounsaturated omega-9 fatty acid, oleic acid, to a DBCO moiety. The oleic acid component provides a long, hydrophobic alkyl chain, facilitating interaction with and incorporation into lipid bilayers and other lipophilic environments. The DBCO group is a strained alkyne that is highly reactive towards azide-functionalized molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a form of "click chemistry" that proceeds efficiently without the need for a cytotoxic copper catalyst.[1][2]
Chemical Structure
The IUPAC name for Oleic-DBCO is (Z)-N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]octadec-9-enamide.[3]
Molecular Formula: C36H48N2O2[4]
CAS Number: 2279951-78-7[4]
Physicochemical Properties
A summary of the key physicochemical properties of Oleic-DBCO is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Weight | 540.79 g/mol | |
| Exact Mass | 540.3716 | |
| Purity | >95% (typically) | |
| Appearance | White to off-white solid or viscous liquid | |
| Solubility | Soluble in common organic solvents (e.g., DMSO, chloroform, DCM) | |
| Storage Conditions | Store at -20°C in a sealed, light- and moisture-protected container. |
Synthesis of Oleic-DBCO: A Proposed Experimental Protocol
Materials
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Oleic Acid
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N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide coupling agent
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N-Hydroxysuccinimide (NHS)
-
DBCO-amine
-
Anhydrous dichloromethane (DCM) or other suitable organic solvent
-
Triethylamine (TEA) or other non-nucleophilic base
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Proposed Synthesis Workflow
Detailed Method
-
Activation of Oleic Acid:
-
Dissolve oleic acid and a molar equivalent of N-Hydroxysuccinimide (NHS) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0°C in an ice bath.
-
Add a slight molar excess (e.g., 1.1 equivalents) of N,N'-Dicyclohexylcarbodiimide (DCC) to the solution.
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Allow the reaction to stir at 0°C for one hour and then at room temperature overnight.
-
The formation of a white precipitate (dicyclohexylurea, DCU) indicates the reaction is proceeding.
-
Filter the reaction mixture to remove the DCU precipitate. The filtrate contains the Oleic Acid-NHS ester.
-
-
Conjugation with DBCO-amine:
-
To the filtrate containing the Oleic Acid-NHS ester, add a molar equivalent of DBCO-amine and a slight molar excess of a non-nucleophilic base such as triethylamine (TEA).
-
Stir the reaction mixture at room temperature for 4-6 hours or until completion, which can be monitored by thin-layer chromatography (TLC).
-
-
Purification:
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to isolate the pure Oleic-DBCO.
-
Characterize the final product by techniques such as NMR and mass spectrometry to confirm its structure and purity.
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Applications in Research and Drug Development
Oleic-DBCO is a versatile tool with numerous applications, primarily centered around its ability to participate in copper-free click chemistry.
PROTAC Linker
Oleic-DBCO can be employed as a lipid-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The oleic acid portion of the linker can influence the physicochemical properties of the PROTAC, such as its solubility, cell permeability, and pharmacokinetic profile.
Bioconjugation and Labeling
The DBCO moiety of Oleic-DBCO allows for its covalent attachment to any molecule containing an azide group. This enables the labeling of biomolecules, nanoparticles, and surfaces with a lipid tail. For instance, an azide-modified protein or antibody can be conjugated with Oleic-DBCO to facilitate its anchoring to a lipid membrane.
Targeted Drug Delivery
The oleic acid component of Oleic-DBCO can serve as a targeting ligand for tissues and cells that have a high uptake of fatty acids, such as certain types of cancer cells and the bone marrow. By incorporating Oleic-DBCO into drug delivery systems like liposomes or nanoparticles, it is possible to enhance their accumulation at the target site.
Experimental Protocol: Labeling of Azide-Modified Cells with Oleic-DBCO
This protocol describes a general procedure for labeling the surface of cells, which have been metabolically engineered to express azide groups, with Oleic-DBCO for applications such as cell tracking or targeted delivery.
Materials
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Azide-labeled cells (prepared, for example, by culturing in the presence of an azido sugar)
-
Oleic-DBCO
-
Anhydrous Dimethyl Sulfoxide (DMSO)
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Phosphate-Buffered Saline (PBS), pH 7.4
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Cell culture medium
Experimental Workflow
Detailed Method
-
Preparation of Oleic-DBCO Stock Solution:
-
Dissolve Oleic-DBCO in anhydrous DMSO to prepare a stock solution of 10 mM.
-
Store the stock solution at -20°C, protected from light and moisture.
-
-
Cell Preparation:
-
Harvest the azide-labeled cells and wash them once with PBS.
-
Resuspend the cells in PBS or a suitable buffer at a concentration of 1-5 x 106 cells/mL.
-
-
Labeling Reaction:
-
Add the Oleic-DBCO stock solution to the cell suspension to a final concentration of 10-100 µM. The optimal concentration should be determined empirically.
-
Incubate the cells at room temperature or 37°C for 30-60 minutes with gentle agitation.
-
-
Washing:
-
After incubation, pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).
-
Remove the supernatant and wash the cells twice with PBS to remove any unbound Oleic-DBCO.
-
-
Analysis:
-
The Oleic-DBCO labeled cells are now ready for downstream applications.
-
Labeling can be confirmed by conjugating a fluorescent azide to the DBCO on the cell surface or by using analytical techniques if the Oleic-DBCO itself is tagged.
-
Signaling Pathway Implication: Oleic Acid and the GPR40 Pathway
While Oleic-DBCO itself is a synthetic molecule, the oleic acid component is a known endogenous ligand for G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1). The activation of GPR40 by oleic acid triggers downstream signaling cascades that are involved in various physiological processes, including insulin secretion and cancer cell migration. Understanding this pathway can provide insights into the potential biological effects of Oleic-DBCO, particularly when it is localized to cell membranes.
GPR40 Signaling Cascade in Pancreatic β-cells
In pancreatic β-cells, the binding of oleic acid to GPR40 activates phospholipase C (PLC). This leads to an increase in intracellular calcium concentration ([Ca2+]i), which in turn activates L-type calcium channels, further increasing calcium influx. The elevated cytosolic calcium is a key trigger for the secretion of insulin.
Conclusion
Oleic-DBCO is a powerful and versatile molecule for researchers in the fields of chemistry, biology, and medicine. Its unique bifunctional structure, combining a lipid-associating oleic acid tail with a bioorthogonal DBCO handle, opens up a wide range of possibilities for bioconjugation, targeted drug delivery, and the study of biological systems. The experimental protocols and conceptual frameworks provided in this guide are intended to serve as a valuable resource for scientists and professionals seeking to leverage the potential of Oleic-DBCO in their research and development endeavors.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Oleic Acid Exhibits Anti-Proliferative and Anti-Invasive Activities via the PTEN/AKT/mTOR Pathway in Endometrial Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ec.bioscientifica.com [ec.bioscientifica.com]
- 4. Oleic acid interacts with GPR40 to induce Ca2+ signaling in rat islet beta-cells: mediation by PLC and L-type Ca2+ channel and link to insulin release - PubMed [pubmed.ncbi.nlm.nih.gov]
Oleic-DBCO
Azide-Modified Biomolecule
Oleic-Biomolecule Conjugate
